molecular formula C4H4Cl2 B041282 1,4-Dichloro-2-butyne CAS No. 821-10-3

1,4-Dichloro-2-butyne

Cat. No.: B041282
CAS No.: 821-10-3
M. Wt: 122.98 g/mol
InChI Key: RCHDLEVSZBOHOS-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-butyne is an organic compound with the molecular formula C4H4Cl2. It is a clear, colorless to yellowish liquid that is sensitive to light. This compound is primarily used in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

1,4-Dichloro-2-butyne is a synthetic compound that has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles

Mode of Action

For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles , indicating that it can interact with other compounds to form complex structures.

Biochemical Pathways

Given its use in the synthesis of 1,4-disubstituted 1,2,3-triazoles , it’s likely that it plays a role in the formation of these compounds, which are known to have various biological activities.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 1258 g/mL at 25 °C (lit) . This suggests that it could potentially be absorbed and distributed in the body, although further studies would be needed to confirm this.

Result of Action

It’s known to be a poison by intravenous route . When heated to decomposition, it emits toxic fumes of Cl- .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could potentially affect its stability or efficacy. Furthermore, it’s recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that humidity and temperature could also impact its stability.

Safety and Hazards

1,4-Dichloro-2-butyne is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes of Cl- .

Preparation Methods

1,4-Dichloro-2-butyne can be synthesized through several methods:

Chemical Reactions Analysis

1,4-Dichloro-2-butyne undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Dichloro-2-butyne can be compared with similar compounds such as:

This compound stands out due to its unique reactivity and its role as a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

1,4-dichlorobut-2-yne
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InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2
Source PubChem
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InChI Key

RCHDLEVSZBOHOS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4Cl2
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DSSTOX Substance ID

DTXSID0061165
Record name 1,4-Dichloro-2-butyne
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Molecular Weight

122.98 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dichloro-2-butyne
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Vapor Pressure

1.86 [mmHg]
Record name 1,4-Dichloro-2-butyne
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CAS No.

821-10-3
Record name 1,4-Dichloro-2-butyne
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Record name 2-Butyne, 1,4-dichloro-
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Record name 1,4-DICHLORO-2-BUTYNE
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Record name 2-Butyne, 1,4-dichloro-
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Record name 1,4-dichlorobut-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dichloro-2-butyne
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1,4-Dichloro-2-butyne
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1,4-Dichloro-2-butyne
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Dichloro-2-butyne?

A1: this compound has the molecular formula C4H4Cl2 and a molecular weight of 122.98 g/mol.

Q2: Which spectroscopic techniques have been used to characterize this compound?

A2: Various spectroscopic techniques have been employed to study this compound, including Infrared (IR) spectroscopy [], proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [, ], Carbon-13 Nuclear Magnetic Resonance (13CNMR) spectroscopy [], mass spectrometry (MS) [, ], and Ultraviolet (UV) spectroscopy []. Additionally, Raman spectroscopy has been used to analyze its vibrational characteristics [, , ]. Electron diffraction studies have also been conducted to determine its molecular structure [].

Q3: How does the UV spectrum of this compound change with solvent polarity?

A3: Research indicates that the λmax of this compound exhibits a "W" shaped alteration with increasing solvent polarity [].

Q4: What is the significance of this compound in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atoms and the presence of the carbon-carbon triple bond.

Q5: How can this compound be used to synthesize 1,3-Pentadiyne?

A5: 1,3-Pentadiyne can be synthesized with yields up to 78% by reacting this compound with three equivalents of sodamide in liquid ammonia, followed by reaction with methyl iodide [].

Q6: Can you describe a method for synthesizing butadiyne from this compound?

A6: Butadiyne can be obtained with yields up to ~90% by gradually adding this compound to a mixture of concentrated potassium hydroxide and dimethyl sulfoxide at ~70 °C [].

Q7: How does this compound react with potassium hydroxide in different solvent systems?

A7: The reaction of this compound with potassium hydroxide yields different products depending on the solvent system. In aqueous-methanolic potassium hydroxide, 1-methoxy-4-chloro-2-butyne is formed as the main product, while in methanolic potassium hydroxide, 1,4-dimethoxy-2-butyne is predominantly formed [].

Q8: Describe the synthesis of 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene from this compound.

A8: 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene can be synthesized regioselectively through a palladium chloride-catalyzed [2+2+1] trimerization of this compound, resulting in an excellent yield []. This reaction highlights the potential of this compound as a substrate for cycloaddition reactions.

Q9: How can this compound be utilized in the synthesis of substituted 2-vinylfurans?

A9: this compound reacts with β-ketosulfones in the presence of potassium carbonate at 56°C for 8 hours to afford substituted 2-vinylfurans in good yields. This [3 + 2] cycloisomerization reaction provides an efficient route to access these valuable heterocyclic compounds [].

Q10: What types of compounds can be synthesized from this compound and N-heteroarenes?

A10: this compound can be reacted with various N-heteroarenes, such as imidazole, pyrrole, pyrazole, and indole derivatives, in the presence of bases to yield 1,4-bis(heteroaryl)-1,3-dienes and 1-heteroarylbut-1-en-3-yne derivatives in good to high yields [, ].

Q11: How does DTBB catalyze the lithiation of this compound?

A11: DTBB (di-tert-butylbiphenyl) acts as a catalyst in the lithiation of this compound under Barbier conditions. This method allows for the synthesis of functionalized alkynes, highlighting the potential of this compound as a precursor for more complex alkyne derivatives [, ].

Q12: What are the products of the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes?

A12: The mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes yields various products depending on the reaction conditions. These products include 1,4-bis(arylthiomethyl)vinyl acetate, 1,4-bis(arylthio)-2-butanone, 1-(arylthio)-3-buten-2-one, and 1-(arylthio)-4-acetoxy-2-butanone. The specific product distribution is influenced by factors such as solvent and reaction time [, ].

Q13: How does the reaction of this compound with allyl bromide in the presence of a palladium catalyst differ from typical codimerization reactions?

A13: Instead of yielding a simple codimerization product, the reaction of this compound with allyl bromide using the catalyst PdCl2(PhCN)2 results in a series of unexpected products. Analysis by gas chromatography-mass spectrometry (GC-MS) revealed the formation of eight compounds, including various geometrical isomers and products of halogen exchange reactions [].

Q14: How can this compound be used in the synthesis of biscalix[4]arenes?

A14: this compound can be reacted with p-tert-butylcalix[4]arene in the presence of potassium carbonate in acetonitrile to directly produce single and double 2-butyne-bridged biscalix[4]arenes. This direct synthetic approach offers a convenient route to these complex molecules, which have potential applications in host-guest chemistry [].

Q15: What is the role of this compound in the synthesis of (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate?

A15: (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate, a crucial precursor to carbon-14 labeled arachidonic acid, can be synthesized in a multi-step process starting from 1-heptyne, this compound, and propargyl alcohol. This synthesis demonstrates the utility of this compound in building complex molecules with specific stereochemistry [].

Q16: How is this compound used in the synthesis of bis(amino acid) derivatives that adopt a C2-symmetric turn conformation?

A16: this compound serves as the starting material for the preparation of 1,4-diamino-2-butyne, which is further reacted with protected amino acids to synthesize bis(amino acid) derivatives. NMR studies confirmed that these derivatives adopt a C2-symmetric turn conformation stabilized by intramolecular hydrogen bonds [].

Q17: Can you describe the synthesis and properties of 2,3-Bis(trimethylstannyl)-1,3-butadiene from this compound?

A17: 2,3-Bis(trimethylstannyl)-1,3-butadiene can be synthesized by treating this compound with two equivalents of Trimethylstannyllithium in THF. This reaction initially forms 1,4-bis(trimethylstannyl)-2-butyne, which can be isomerized to the desired butadiene derivative using a catalytic amount of Methyllithium or trimethylstannyllithium in the presence of HMPA [].

Q18: How can this compound be used in the synthesis of 1-N,N-Dialkylamino-1,3-Pentadiynes?

A18: 1-N,N-Dialkylamino-1,3-Pentadiynes can be synthesized with an overall yield greater than 50% starting from this compound. The final step involves a base-catalyzed isomerization of HC≡CC≡CCH2NR2, where R can be a methyl or ethyl group [].

Q19: Describe the formation of 4-Ethinyl-1H-1,2,3-triazole from this compound.

A19: Reacting this compound with sodium azide yields 1-azido-4-chloro-2-butyne. Subsequent treatment with sodium hydroxide in methanol leads to the formation of 4-ethinyl-1H-1,2,3-triazole as the major product. This reaction likely proceeds through the intermediacy of azidobutatriene, which undergoes cyclization to form the triazole ring [].

Q20: How can this compound be utilized in the synthesis of polycationic cyclic alkynes?

A20: Polycationic cyclic alkynes with intermediate ring sizes can be readily synthesized by reacting this compound with α,ω-di(tertiary)amines in an appropriate solvent system. This method provides a straightforward route to these unique compounds, expanding the synthetic utility of this compound in heterocyclic chemistry [].

Q21: How do solvent and salt effects influence the selectivity of the codimerization of 1,4-substituted-2-butyne derivatives with allyl chloride?

A21: The codimerization of this compound, 2-butyne-1,4-diol, and 2-butyne-1,4-diacetate with allyl chloride in the presence of PdCl2(PhCN)2 yields 1,4-hexadiene derivatives. The selectivity of the double bond formation, leading to either Z- or E-isomers, can be controlled by adjusting the solvent and halide salt used in the reaction [].

Q22: How is this compound employed in the synthesis of bis-sulfonyl dibenzofurans?

A22: Bis-sulfonyl dibenzofurans can be synthesized through a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with this compound. This one-pot procedure, conducted under an air atmosphere, involves a series of transformations, including double α-propargylation, sulfonyl migration, and intramolecular ring-closure, highlighting the versatility of this compound in constructing complex heterocyclic systems [].

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